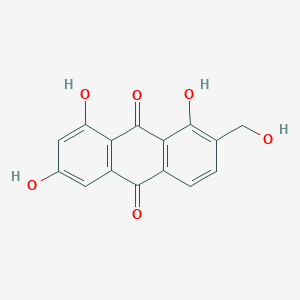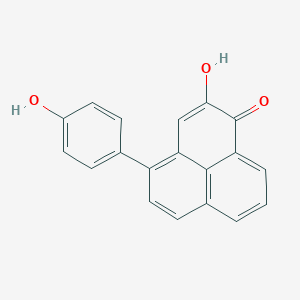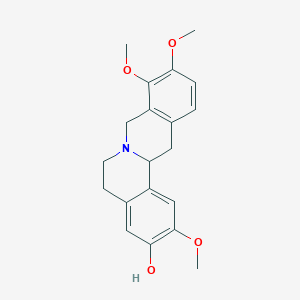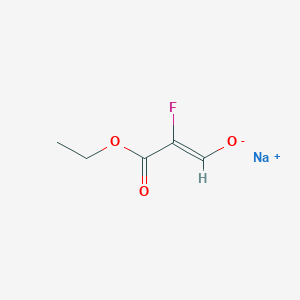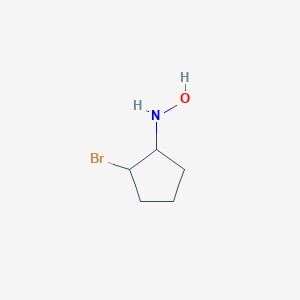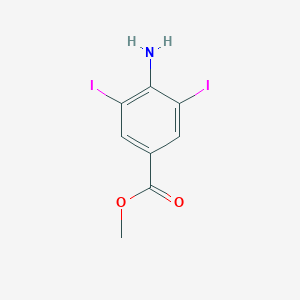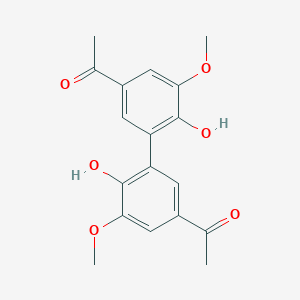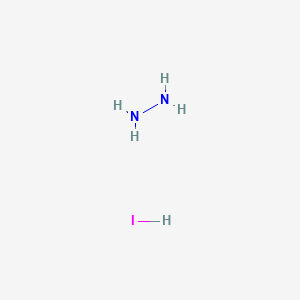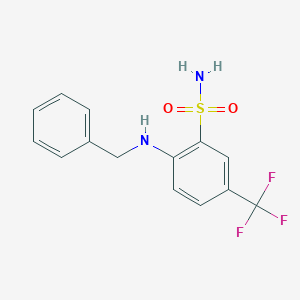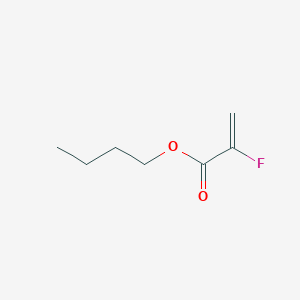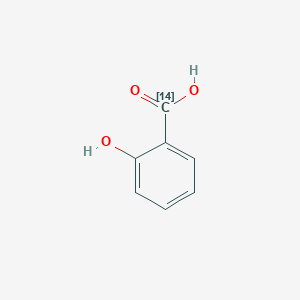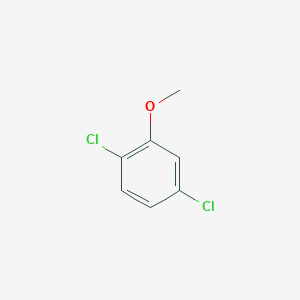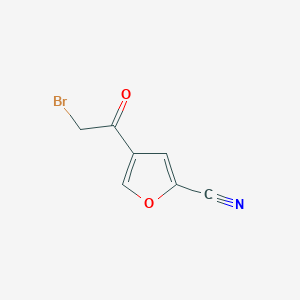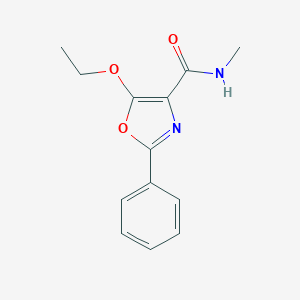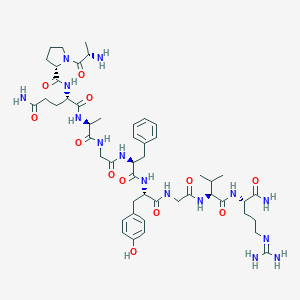
Locustatachykinin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Locustatachykinin III (LomTK III) is a neuropeptide that belongs to the tachykinin family. It is a 13-amino acid peptide that is found in the nervous system of the migratory locust, Locusta migratoria. LomTK III is known to play an important role in the regulation of feeding behavior, locomotion, and reproduction in insects. In recent years, LomTK III has gained attention from researchers due to its potential applications in scientific research.
Wirkmechanismus
LomTK III binds to tachykinin receptors in the nervous system of insects. The binding of LomTK III to its receptor activates a signaling pathway that leads to the release of other neuropeptides and neurotransmitters. This ultimately leads to changes in behavior and physiology.
Biochemische Und Physiologische Effekte
LomTK III has been shown to have a range of biochemical and physiological effects on insects. It has been shown to stimulate feeding behavior in locusts and to regulate the release of digestive enzymes in the gut. LomTK III has also been shown to affect the contraction of muscles in the gut and reproductive organs of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using LomTK III in lab experiments is that it is a well-characterized neuropeptide that is easy to synthesize. It has also been shown to have specific effects on insect behavior and physiology, making it a useful tool for studying neuropeptide signaling pathways. However, one limitation of using LomTK III is that its effects may be species-specific and may not be generalizable to other insects.
Zukünftige Richtungen
Future research on LomTK III could focus on its role in other insect species and on its potential applications in pest control. LomTK III could also be used to study the effects of neuropeptides on other physiological systems, such as the immune system or circadian rhythms. Additionally, LomTK III could be used in the development of novel insecticides that target neuropeptide signaling pathways.
Synthesemethoden
LomTK III can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin support. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
LomTK III has been used in scientific research to study the role of neuropeptides in insect behavior and physiology. It has been shown to regulate feeding behavior in locusts and has been used to study the neural mechanisms underlying feeding behavior. LomTK III has also been used to study the effects of neuropeptides on locomotion and reproduction in insects.
Eigenschaften
CAS-Nummer |
132309-70-7 |
|---|---|
Produktname |
Locustatachykinin III |
Molekularformel |
C49H73N15O12 |
Molekulargewicht |
1064.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI-Schlüssel |
SRNPLOGDHQCGAR-YXPCIDTISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Sequenz |
APQAGFYGVR |
Synonyme |
Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



